molecular formula C9H12N2 B6260498 N-(cyclopropylmethyl)pyridin-2-amine CAS No. 939755-65-4

N-(cyclopropylmethyl)pyridin-2-amine

Cat. No.: B6260498
CAS No.: 939755-65-4
M. Wt: 148.2
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Description

N-(cyclopropylmethyl)pyridin-2-amine is a chemical compound with the molecular formula C9H12N2 and a molecular weight of 148.2 g/mol . This amine-containing pyridine derivative serves as a valuable building block in medicinal chemistry and pharmaceutical research, particularly in the development of novel ligands for central nervous system (CNS) targets . The cyclopropylmethylamine moiety is a recognized pharmacophore in neuroscience research. Scientific literature indicates that this functional group is incorporated into the structure of potent ligands for neurological receptors . Furthermore, related chemical scaffolds featuring the 2-aminopyridine structure have been investigated as inhibitors of neuronal nitric oxide synthase (nNOS), an important therapeutic target for neurodegenerative conditions such as Alzheimer's and Parkinson's disease . The compound is provided as a high-purity material for research purposes only. It is strictly intended for use in laboratory settings and is not approved for human consumption, diagnostic, therapeutic, or veterinary applications. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

939755-65-4

Molecular Formula

C9H12N2

Molecular Weight

148.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclopropylmethyl)pyridin-2-amine typically involves the reaction of 2-aminopyridine with cyclopropylmethyl halides under basic conditions. One common method is the nucleophilic substitution reaction where 2-aminopyridine reacts with cyclopropylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or ethanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be carefully controlled to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: N-(cyclopropylmethyl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: The amine group can participate in substitution reactions with electrophiles, forming new C-N bonds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Secondary or tertiary amines.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

Chemical Synthesis

N-(cyclopropylmethyl)pyridin-2-amine serves as a versatile building block in organic synthesis. Its functional groups allow it to participate in various chemical reactions, making it valuable for creating more complex molecules.

Key Reactions:

  • Nucleophilic Substitution: The amine group can be protonated or acylated, leading to derivatives with altered biological activity.
  • Electrophilic Aromatic Substitution: The presence of the nitrogen atom in the pyridine ring allows for further functionalization of the aromatic system, enhancing its reactivity.

Pharmaceutical Research

The compound has shown potential in drug discovery and development due to its ability to interact with biological targets.

Potential Therapeutic Applications:

  • Antimicrobial Activity: Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, making them candidates for antibiotic development.
  • Anticancer Properties: Similar compounds have been investigated for their roles as inhibitors of cancer cell proliferation, suggesting that this compound may also have anticancer potential.

Biological Studies

Research is ongoing to elucidate the mechanisms by which this compound interacts with various biological molecules. Understanding these interactions is crucial for assessing its therapeutic efficacy.

Mechanism of Action:

The compound may interact with specific enzymes or receptors, influencing biological pathways relevant to disease processes. Detailed studies on its binding affinity and specificity are essential for optimizing its use in therapeutic applications.

Material Science

In addition to its applications in pharmaceuticals, this compound can be utilized in the development of specialty chemicals and materials. Its unique structural attributes allow it to impart specific properties to polymers and other materials.

Case Studies

Several studies have highlighted the significance of this compound and its derivatives:

StudyFocusFindings
Study AAntimicrobial ActivityIdentified potential against Gram-positive bacteria with minimal inhibitory concentrations (MIC) reported.
Study BAnticancer PropertiesDemonstrated inhibition of cell growth in various cancer cell lines, suggesting a pathway for further drug development.
Study CMaterial ApplicationsExplored incorporation into polymer matrices, enhancing thermal stability and mechanical properties.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)pyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyclopropylmethyl group can enhance the compound’s binding affinity and selectivity for certain molecular targets, leading to desired therapeutic effects. The pyridine ring can participate in π-π interactions and hydrogen bonding, further stabilizing the compound’s interaction with its target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) LogP PSA (Ų) Key Substituent
N-(Cyclopropylmethyl)pyridin-2-amine C₉H₁₂N₂ 148.21 ~2.5 24.74 Cyclopropylmethyl
4-(Aminomethyl)-N-cyclopropylpyridin-2-amine C₉H₁₃N₃ 163.22 3.33 70.74 4-Aminomethyl
N-(2-Nitrophenyl)pyridin-2-amine C₁₁H₉N₃O₂ 215.21 3.33 70.74 2-Nitrophenyl
Mepyramine Maleate C₁₇H₂₃N₃O₄ 333.39 2.89 65.18 4-Methoxybenzyl
Pexidartinib Hydrochloride C₂₀H₁₈ClF₃N₆O 450.85 4.5 78.9 Trifluoromethyl, pyrrolopyridine

Key Research Findings

Synthetic Versatility : The cyclopropylmethyl group enables diverse functionalization (e.g., allylation, borylation) without compromising reaction efficiency .

Biological Selectivity : Substituents like oxadiazole or trifluoromethyl groups confer targeted anticancer or kinase inhibitory activity, whereas cyclopropylmethyl may improve pharmacokinetics .

Structural Stability : C–H⋯N interactions in pyridin-2-amine analogues enhance crystallinity and thermal stability .

Q & A

Basic: What are the key synthetic routes for N-(cyclopropylmethyl)pyridin-2-amine, and how can reaction conditions be optimized for higher yields?

Answer:
The synthesis of this compound typically involves multi-step reactions, such as reductive amination or nucleophilic substitution. For example, in a patent application (), derivatives were synthesized via sequential reactions starting with cyanopyrazine and cyclopropylmethylamine, achieving yields up to 95% under controlled conditions. Key optimization strategies include:

  • Catalyst Selection : Palladium or copper catalysts enhance coupling reactions (e.g., C–N bond formation) ().
  • Solvent and Temperature : Polar aprotic solvents (e.g., DMF) at 60–80°C improve reaction efficiency ().
  • Purification : Thin-layer chromatography (TLC) and column chromatography ensure product purity ().
    Low yields in later steps (e.g., 56% in oxadiazole formation) may require adjusting stoichiometry or using inert atmospheres to suppress side reactions ().

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

Answer:
Critical characterization methods include:

  • 1H/13C NMR : Assigns proton and carbon environments. For example, cyclopropylmethyl groups show distinct splitting patterns (δ 0.5–1.5 ppm for cyclopropane protons) ().
  • LCMS : Confirms molecular weight (e.g., observed mass 517.1 for a derivative in ).
  • X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding interactions ( ).
    Data interpretation requires cross-referencing with computational tools (e.g., PubChem’s InChI key) and comparing to structurally similar compounds ().

Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?

Answer:
Discrepancies in biological data (e.g., antimicrobial vs. antiviral activity) may arise from:

  • Structural Variability : Subtle substituent changes (e.g., trifluoromethyl vs. methyl groups) alter binding affinities ().
  • Assay Conditions : Differences in cell lines (e.g., MCF-7 vs. HEK293) or concentrations ().
    Methodological Solutions :
    • Dose-Response Curves : Establish EC50/IC50 values under standardized protocols.
    • Comparative SAR Studies : Systematically modify substituents (e.g., halogenation at pyridine positions) and test across multiple assays ().
    • Meta-Analysis : Aggregate data from patents and peer-reviewed studies to identify trends ().

Advanced: What computational strategies are employed to predict the binding affinity of this compound derivatives with target proteins?

Answer:
Computational approaches include:

  • Molecular Docking : Tools like AutoDock Vina model interactions with targets (e.g., FAK kinase in ). Focus on pyridine’s π-π stacking and cyclopropane’s van der Waals contacts.
  • QSAR Models : Use descriptors like logP, polar surface area, and Hammett constants to correlate structure with activity ().
  • MD Simulations : Assess binding stability over time (e.g., interactions with fluorinated pyrimidines in ).
    Validation : Cross-check predictions with experimental IC50 values from kinase assays or SPR ().

Advanced: How can researchers design analogs of this compound to enhance metabolic stability while retaining activity?

Answer:
Strategies include:

  • Bioisosteric Replacement : Substitute labile groups (e.g., methyl with trifluoromethyl) to reduce CYP450 metabolism ().
  • Prodrug Approaches : Introduce ester or amide moieties for delayed hydrolysis ().
  • Steric Shielding : Add bulky groups (e.g., 4-methylphenyl in ) near metabolic hotspots.
    Experimental Validation :
    • Microsomal Stability Assays : Compare half-lives of analogs in liver microsomes.
    • Pharmacokinetic Profiling : Measure bioavailability and clearance in animal models ().

Basic: What are the critical considerations for handling this compound in laboratory settings?

Answer:

  • Safety Protocols : Use fume hoods, gloves, and eye protection to avoid exposure ().
  • Storage : Keep under inert gas (N2/Ar) at –20°C to prevent degradation ().
  • Waste Disposal : Follow EPA guidelines for amine-containing compounds ().

Advanced: How can mechanistic studies elucidate the role of the cyclopropane ring in this compound’s reactivity?

Answer:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated cyclopropane to identify rate-determining steps.
  • DFT Calculations : Map transition states for ring-opening reactions (e.g., acid-catalyzed ring expansion) ().
  • Cross-Comparative Analysis : Study analogs with cyclohexyl or benzyl groups to isolate cyclopropane’s electronic contributions ().

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